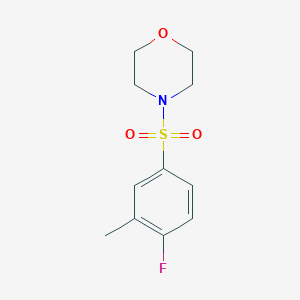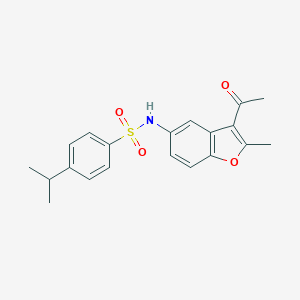
4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine, commonly known as F127, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous applications.
作用机制
The mechanism of action of F127 is primarily attributed to its amphiphilic nature, which allows it to self-assemble into micelles and gels. In micellar systems, F127 molecules form a hydrophobic core and a hydrophilic shell, which can solubilize hydrophobic molecules such as drugs. In hydrogels, F127 molecules form a three-dimensional network that can entrap and release molecules.
Biochemical and Physiological Effects
F127 has been shown to have minimal toxicity and biocompatibility in vitro and in vivo studies. It has been used as a carrier for drug delivery systems, where it has been shown to enhance the bioavailability and efficacy of drugs. F127 has also been used in tissue engineering applications, where it has been shown to support cell growth and proliferation.
实验室实验的优点和局限性
F127 has several advantages for lab experiments, including its ability to form micelles and gels, its biocompatibility, and its ease of use. However, F127 also has some limitations, including its sensitivity to pH and temperature, which can affect its stability and performance.
未来方向
There are several future directions for the use of F127 in scientific research. One potential application is in the development of drug delivery systems for cancer therapy, where F127 can be used to solubilize hydrophobic drugs and target cancer cells. Another potential application is in the development of tissue engineering scaffolds, where F127 can be used to create hydrogels that mimic the extracellular matrix of tissues. Additionally, F127 can be used in the development of sensors and diagnostic tools, where it can be used to encapsulate and detect biomolecules.
合成方法
F127 is synthesized through a multistep process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is purified through crystallization to obtain F127 as a white solid.
科学研究应用
F127 has been widely used in scientific research due to its unique properties, including its ability to form micelles and gels. Micelles are spherical structures formed by the aggregation of amphiphilic molecules in a solvent, while gels are three-dimensional networks of cross-linked polymers. F127 is commonly used as a surfactant in micellar systems and as a gelling agent in hydrogels.
属性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBGUCCAMVHVME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylic acid](/img/structure/B491986.png)
![Ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B491990.png)
![Methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate](/img/structure/B492002.png)
![2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B492004.png)
![N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide](/img/structure/B492010.png)
![4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B492011.png)
![2,4,5-trimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B492016.png)
![Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492019.png)
![Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492024.png)
![Benzyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492025.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492031.png)
![Methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B492032.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B492041.png)